molecular formula C24H49NO4 B14214015 Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 796086-32-3

Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-

Katalognummer: B14214015
CAS-Nummer: 796086-32-3
Molekulargewicht: 415.6 g/mol
InChI-Schlüssel: JGUIHMBSWAKRSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long hydrocarbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid with a suitable amine under controlled conditions to form the amide bond. The hydroxyl groups are introduced through subsequent reactions, such as hydroxylation, using specific reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexanamide, 6-hydroxy-N-(2-hydroxyethyl)-: This compound has a shorter hydrocarbon chain and different hydroxyl group positioning.

    Hexanamide, 6-azido-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-: This compound contains an azido group, which imparts different reactivity and applications.

Uniqueness

Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is unique due to its specific combination of functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

796086-32-3

Molekularformel

C24H49NO4

Molekulargewicht

415.6 g/mol

IUPAC-Name

N-(1,3-dihydroxyoctadecan-2-yl)-6-hydroxyhexanamide

InChI

InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23(28)22(21-27)25-24(29)19-16-14-17-20-26/h22-23,26-28H,2-21H2,1H3,(H,25,29)

InChI-Schlüssel

JGUIHMBSWAKRSD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.